2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole
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Overview
Description
2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole typically involves the reaction of appropriate thioamide and α-haloketone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C12H14FN3S |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14FN3S/c1-16(2)7-10-11(15-12(14)17-10)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H2,14,15) |
InChI Key |
SAKHPJDZPBYHNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(N=C(S1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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